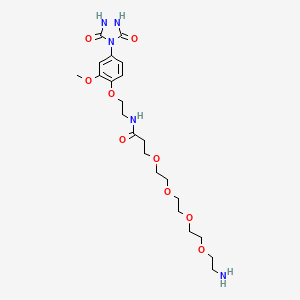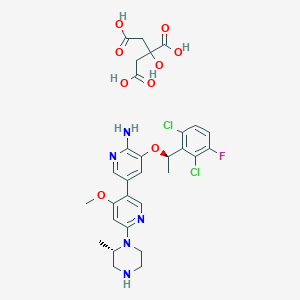
Bentazone-13C10,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bentazone-13C10,15N is a stable isotope-labeled version of Bentazone, a post-emergence herbicide. This compound is specifically labeled with carbon-13 and nitrogen-15 isotopes. Bentazone is widely used for the selective control of broadleaf weeds and sedges in crops such as beans, rice, corn, peanuts, and mint. It functions by interfering with the photosynthesis process in susceptible plants .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bentazone-13C10,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the Bentazone molecule. The general synthetic route includes the following steps:
Nitration: The starting material undergoes nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine.
Cyclization: The amine undergoes cyclization to form the thiadiazine ring.
Isotope Labeling: Carbon-13 and nitrogen-15 isotopes are introduced during the synthesis to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure the incorporation of isotopes and the purity of the final product .
化学反应分析
Types of Reactions: Bentazone-13C10,15N undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze under different pH conditions, leading to the formation of degradation products.
Photolysis: Exposure to light, especially under mercury or xenon lamps, results in photodecomposition.
Oxidation: The compound can undergo oxidation reactions, forming hydroxylated products.
Common Reagents and Conditions:
Hydrolysis: Conducted in buffer solutions at different pH levels (4.0, 7.0, and 9.0) and temperatures (15°C, 25°C, 35°C, and 45°C).
Photolysis: Performed under mercury or xenon light irradiation in the presence of solvents like methanol and ethyl acetate.
Oxidation: Typically involves oxidizing agents such as hydrogen peroxide or potassium permanganate.
Major Products Formed:
Hydrolysis: N-methyl Bentazone and hydroxylated Bentazone derivatives.
Photolysis: Similar hydroxylated products and other degradation compounds
科学研究应用
Bentazone-13C10,15N has several scientific research applications:
Environmental Studies: Used to study the environmental fate and degradation pathways of Bentazone in soil and water.
Pharmacokinetics: Employed as a tracer in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Bentazone.
Agricultural Research: Helps in understanding the herbicidal activity and selectivity of Bentazone in different crops.
Analytical Chemistry: Utilized in the development and validation of analytical methods for detecting Bentazone residues in various matrices .
作用机制
Bentazone-13C10,15N exerts its herbicidal effects by interfering with the photosynthesis process in plants. It specifically inhibits photosystem II (PSII) by competing with plastoquinone for the QB binding site. This inhibition disrupts electron transport, leading to the generation of oxidative stress and ultimately causing the death of susceptible plants .
相似化合物的比较
Bentazone: The non-labeled version of Bentazone.
Chloridazon: Another herbicide used for controlling broadleaf weeds.
Terbuthylazine: A herbicide used for controlling weeds in various crops.
Comparison: Bentazone-13C10,15N is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Unlike its non-labeled counterpart, this compound allows for precise tracking and quantification in environmental and pharmacokinetic studies. Chloridazon and Terbuthylazine, while similar in their herbicidal activity, do not possess the same isotope labeling, limiting their use in certain research applications .
属性
分子式 |
C10H12N2O3S |
|---|---|
分子量 |
251.20 g/mol |
IUPAC 名称 |
2,2-dioxo-3-(1,2,3-13C3)propan-2-yl-1H-2λ6,1,3-benzothiadiazin-4-one |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1 |
InChI 键 |
ZOMSMJKLGFBRBS-ODZTYCMJSA-N |
手性 SMILES |
[13CH3][13CH]([13CH3])N1[13C](=O)[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2[15NH]S1(=O)=O |
规范 SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)


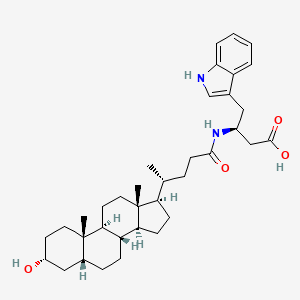
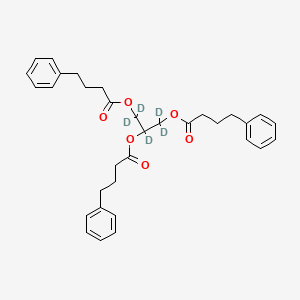
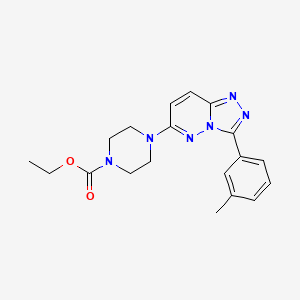
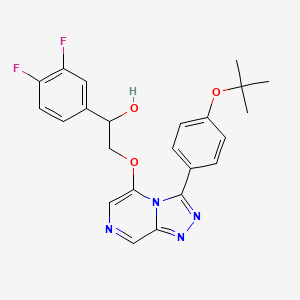

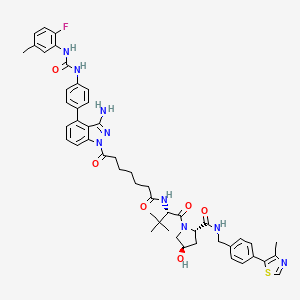
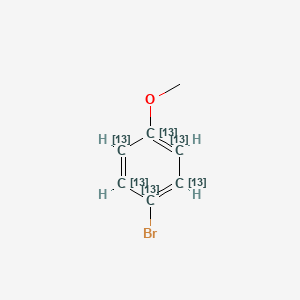
![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)
